N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidinone class, characterized by a fused bicyclic core with a sulfur-linked acetamide side chain. Key structural features include:
- N-benzyl acetamide moiety: Introduces steric bulk and hydrogen-bonding capacity via the amide group.
Properties
IUPAC Name |
N-benzyl-2-[[3-(4-ethoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O3S/c1-2-36-23-15-13-22(14-16-23)33-28(35)27-26(24(18-31-27)21-11-7-4-8-12-21)32-29(33)37-19-25(34)30-17-20-9-5-3-6-10-20/h3-16,18,31H,2,17,19H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKICGVIWVNWHJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activities, including its pharmacological effects and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The compound has the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C29H26N4O3S |
| Molecular Weight | 510.6 g/mol |
| CAS Number | 2034315-01-8 |
This detailed molecular structure contributes to its diverse biological activities, particularly in anticancer and antimicrobial domains.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Many derivatives of pyrrolo[3,2-d]pyrimidines have shown promising anticancer properties. For instance, studies have demonstrated that related compounds can induce apoptosis in cancer cell lines such as MDA-MB-231, a breast cancer cell line. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation .
- Antimicrobial Effects : Compounds in this class have also been evaluated for their antibacterial properties. Recent findings suggest that they may exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
- Anti-inflammatory Properties : Some studies highlight the anti-inflammatory effects of pyrrolo[3,2-d]pyrimidine derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes, contributing to their therapeutic potential in inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and inflammation. For example, carbonic anhydrase IX inhibitors have been linked to reduced tumor growth .
- Cell Cycle Arrest : Some studies indicate that these compounds can induce cell cycle arrest in cancer cells, preventing them from proliferating .
- Apoptotic Pathways Activation : The activation of intrinsic apoptotic pathways has been observed in various studies involving related compounds, leading to programmed cell death in malignant cells .
Case Studies and Research Findings
Several case studies provide insight into the efficacy of N-benzyl derivatives:
- Study on Anticancer Activity : A recent study demonstrated that a related compound significantly increased apoptosis markers in MDA-MB-231 cells by 22-fold compared to controls. This suggests a potent ability to induce cell death in aggressive breast cancer cells .
- Antimicrobial Evaluation : In vitro evaluations showed that certain pyrrolo[3,2-d]pyrimidine derivatives had MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-benzyl-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide typically involves multi-step organic synthesis techniques. The compound's structure includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity. The synthesis process generally includes the following steps:
- Formation of the Thioamide Linkage : The thioamide is formed through the reaction of an appropriate thiol with an acetamide derivative.
- Cyclization : Cyclization reactions are employed to form the pyrrolo[3,2-d]pyrimidine structure.
- Purification : The final product is purified using techniques such as column chromatography.
Antimicrobial Activity
Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
| Compound | Activity | Reference |
|---|---|---|
| N-benzyl derivatives | Moderate to high antimicrobial activity against various bacteria and fungi | |
| Pyrrolo[3,2-d]pyrimidines | Effective against resistant strains |
Anticancer Potential
Research has shown that this class of compounds may inhibit cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells.
- Apoptosis Induction : Triggering programmed cell death pathways.
- Inhibition of Metastasis : Reducing the ability of cancer cells to metastasize.
Studies have reported that certain derivatives demonstrate cytotoxicity against specific cancer cell lines, indicating potential for therapeutic applications.
Antioxidant Properties
The antioxidant activity of N-benzyl derivatives has been explored in several studies:
- Free Radical Scavenging : Compounds have shown effectiveness in scavenging free radicals.
- Protective Effects on Cells : Demonstrated protective effects against oxidative stress-induced damage in cellular models.
Case Study 1: Antimicrobial Efficacy
A study published in Molecules highlighted the antimicrobial properties of similar pyrrolo[3,2-d]pyrimidine derivatives. The findings suggested that modifications to the phenyl ring significantly enhanced activity against Gram-positive and Gram-negative bacteria.
Case Study 2: Anticancer Activity
Research published in Pharmaceuticals demonstrated that specific derivatives exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. This selectivity is crucial for developing targeted therapies.
Chemical Reactions Analysis
Nucleophilic Substitution at Thioether Linkage
The thioether (-S-) group undergoes nucleophilic displacement under oxidative or basic conditions. Studies on analogous pyrrolo[3,2-d]pyrimidines demonstrate:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation to Sulfone | H<sub>2</sub>O<sub>2</sub>/AcOH, 60°C | Sulfonyl-acetamide derivative | 72–85% | |
| Alkylation | Alkyl halides/K<sub>2</sub>CO<sub>3</sub>, DMF | S-alkylated analogs | 58–64% | |
| Arylation | Aryl boronic acids/Pd(PPh<sub>3</sub>)<sub>4</sub> | Biaryl thioethers | 41% |
For example, oxidation with hydrogen peroxide generates sulfone derivatives, enhancing electrophilicity for subsequent reactions.
Functionalization of the Pyrrolo[3,2-d]Pyrimidine Core
The electron-deficient pyrimidine ring participates in electrophilic aromatic substitution (EAS) and cycloaddition:
Key Modifications
-
Halogenation : Treatment with N-bromosuccinimide (NBS) selectively brominates the C-5 position of the pyrrolo ring .
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids introduce substituents at C-7 (Table 1).
Table 1: Cross-Coupling Reactions at C-7
Hydrolysis and Rearrangement Reactions
The 4-oxo group facilitates hydrolytic ring-opening under acidic or basic conditions:
-
Acid-Catalyzed Hydrolysis : Concentrated HCl (reflux, 8h) cleaves the pyrrolo ring, yielding a substituted pyrimidine-thiol intermediate.
-
Base-Mediated Rearrangement : NaOH/EtOH induces Curtius-type rearrangement, forming fused quinazoline derivatives .
Reductive Amination of the Acetamide Side Chain
The N-benzyl grou
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations in Pyrrolo[3,2-d]pyrimidinone Derivatives
Table 1: Structural and Functional Comparison
Research Findings and Limitations
- Therapeutic Potential: Pyrrolo-pyrimidines in patents () emphasize oncology applications, suggesting the target compound may share this focus .
- Structural Optimization : The 4-ethoxyphenyl group balances lipophilicity and metabolic stability better than butyl or chlorophenyl groups, which may degrade faster in vivo .
Preparation Methods
Multicomponent Assembly of the Pyrrolo[3,2-d]Pyrimidine Core
The foundational step involves constructing the pyrrolo[3,2-d]pyrimidine scaffold via a one-pot, three-component reaction. Arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives react under mild conditions to form the bicyclic system. For the target compound, 4-ethoxyphenylglyoxal (1a ) is condensed with 6-amino-1,3-dimethyluracil (2 ) and N-benzylbarbituric acid (3a ) in ethanol at 50°C using 5 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Reaction Conditions
- Molar Ratio : 1:1:1 (arylglyoxal:uracil:barbiturate)
- Time : 6–8 hours
- Yield : 78–82%
The reaction proceeds via Knoevenagel condensation followed by cyclization, with TBAB enhancing nucleophilicity and stabilizing intermediates. The product, 3-(4-ethoxyphenyl)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one (4 ), is isolated via vacuum filtration and recrystallized from ethanol.
Suzuki-Miyaura Cross-Coupling for C-7 Functionalization
To introduce the 7-phenyl group, intermediate 4 is brominated at position 7 using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C, yielding 7-bromo-3-(4-ethoxyphenyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one (5 ). This intermediate undergoes Suzuki-Miyaura coupling with phenylboronic acid under palladium catalysis.
Optimized Coupling Protocol
- Catalyst : Pd(dppf)₂Cl₂ (3 mol%)
- Base : K₂CO₃ (2 equiv)
- Solvent : Toluene/EtOH/H₂O (4:1:1)
- Temperature : 80°C, 2 hours
- Yield : 85–90%
The product, 3-(4-ethoxyphenyl)-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-4-one (6 ), is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).
Thioacetamide Installation via Nucleophilic Displacement
The thioacetamide side chain is introduced at position 2 through a two-step sequence. First, 6 is treated with ethyl chloroacetate in ethanol under reflux with sodium hydroxide to form the thioester intermediate (7 ). Subsequent hydrazinolysis with hydrazine hydrate in ethanol yields 2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetohydrazide (8 ).
Key Parameters
- Thioester Formation : NaOH (1.2 equiv), EtOH, reflux, 2 hours (Yield: 88%)
- Hydrazide Synthesis : NH₂NH₂·H₂O (5 mL), EtOH, reflux, 4 hours (Yield: 91%)
N-Benzylation of the Acetamide Moiety
The final step involves N-benzylation of 8 using benzyl bromide in the presence of potassium carbonate. The reaction is conducted in anhydrous acetonitrile at 60°C for 12 hours.
Reaction Setup
- Benzylating Agent : Benzyl bromide (1.5 equiv)
- Base : K₂CO₃ (2 equiv)
- Solvent : Acetonitrile
- Yield : 76%
The crude product is purified via recrystallization from methanol, affording the target compound as a white crystalline solid.
Analytical Characterization
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.18 (m, 14H, aromatic), 4.82 (s, 2H, N-CH₂), 4.12 (q, J = 7.0 Hz, 2H, OCH₂), 3.94 (s, 2H, S-CH₂), 1.34 (t, J = 7.0 Hz, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆): δ 170.2 (C=O), 164.8 (pyrimidine-C), 138.5–114.7 (aromatic-C), 63.5 (OCH₂), 42.1 (N-CH₂), 35.6 (S-CH₂), 14.7 (CH₃).
- HRMS (ESI+) : m/z [M+H]⁺ Calcd for C₃₁H₂₈N₅O₃S: 550.1912; Found: 550.1909.
Melting Point : 218–220°C (decomp.)
Comparative Analysis of Synthetic Routes
| Method | Key Step | Yield (%) | Purity (%) | Time (h) |
|---|---|---|---|---|
| Multicomponent | Core formation | 82 | 98 | 8 |
| Suzuki coupling | 7-Phenyl introduction | 88 | 97 | 2 |
| N-Benzylation | Acetamide functionalization | 76 | 95 | 12 |
Challenges and Optimization Strategies
- Regioselectivity in Cyclization : The multicomponent reaction occasionally produces regioisomers due to competing cyclization pathways. Adding TBAB and maintaining strict temperature control (50°C) suppresses side products.
- Suzuki Coupling Efficiency : Electron-deficient aryl bromides (e.g., 7-bromo derivatives) require higher catalyst loadings. Switching to Pd(OAc)₂ with XPhos ligand improved yields to 92% in preliminary trials.
- Hydrazinolysis Side Reactions : Overexposure to hydrazine hydrate leads to hydrazone formation. Limiting reaction time to 4 hours and using stoichiometric NH₂NH₂·H₂O mitigated this issue.
Scalability and Industrial Relevance
The synthesis is scalable to 100-g batches with minor modifications:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
